Tris(2-bromophenyl)amine
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Overview
Description
Tris(2-bromophenyl)amine is an organic compound with the chemical formula C18H12Br3N. It is a derivative of triphenylamine, where each phenyl ring is substituted with a bromine atom at the ortho position. This compound is known for its unique electronic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-bromophenyl)amine can be synthesized through a palladium-catalyzed cross-coupling reaction. The typical synthetic route involves the reaction of 2-bromophenylboronic acid with triphenylamine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature range of 80-120°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tris(2-bromophenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are useful in photoredox catalysis.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other radical initiators.
Substitution: Nucleophiles such as amines, thiols, and phosphines are used for substitution reactions.
Major Products
Scientific Research Applications
Tris(2-bromophenyl)amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tris(2-bromophenyl)amine involves the formation of radical cations upon oxidation. These radical cations are highly reactive and can participate in various electron transfer processes. The molecular targets and pathways involved include the oxidation of sulfides to sulfoxides and the co-oxidation of phosphines to phosphine oxides .
Comparison with Similar Compounds
Similar Compounds
Tris(4-bromophenyl)amine: Similar in structure but with bromine atoms at the para position.
Tris(2,4-dibromophenyl)amine: Contains additional bromine atoms at the para position.
Uniqueness
Tris(2-bromophenyl)amine is unique due to its ortho-substituted bromine atoms, which influence its electronic properties and reactivity. This makes it particularly useful in photoredox catalysis and other applications where precise control of electronic properties is required .
Properties
Molecular Formula |
C18H12Br3N |
---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
2-bromo-N,N-bis(2-bromophenyl)aniline |
InChI |
InChI=1S/C18H12Br3N/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H |
InChI Key |
SCOSSZWZHRIHRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(C2=CC=CC=C2Br)C3=CC=CC=C3Br)Br |
Origin of Product |
United States |
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